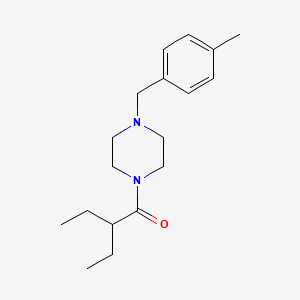
1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine
説明
1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine, also known as EMBP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. EMBP is a piperazine derivative that has shown promise in a variety of fields, including neuroscience, pharmacology, and biochemistry.
作用機序
The mechanism of action of 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine is not fully understood, but it is believed to involve the modulation of dopamine receptors. 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine has been shown to bind to dopamine receptors with high affinity, leading to the activation or inhibition of downstream signaling pathways. This modulation of dopamine signaling may explain the observed effects of 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine on behavior and physiology.
Biochemical and Physiological Effects:
1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine has been shown to have a variety of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine has been shown to increase locomotor activity, alter anxiety-like behavior, and modulate dopamine release. 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. These effects suggest that 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine may have potential therapeutic applications for various disorders, but further research is needed to fully understand its effects.
実験室実験の利点と制限
1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine has several advantages as a research tool, including its high purity and availability. 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine is also relatively stable and easy to handle, making it a useful compound for in vitro and in vivo experiments. However, there are also limitations to using 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine in research. For example, the mechanism of action of 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine on behavior and physiology may be dose-dependent, which can make it challenging to design experiments that accurately reflect its effects.
将来の方向性
There are several future directions for research on 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine. One area of interest is the development of 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine as a therapeutic agent for various disorders, such as anxiety and depression. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine on dopamine signaling. Additionally, further research is needed to fully understand the effects of 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine on behavior and physiology, including its potential for addiction and abuse liability. Overall, 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine is a promising compound for scientific research, and further investigation of its properties and applications is warranted.
科学的研究の応用
1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine has been studied for its potential applications in neuroscience, pharmacology, and biochemistry. In neuroscientific research, 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine has been shown to modulate the activity of dopamine receptors, which are involved in reward processing and addiction. In pharmacological research, 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine has been investigated for its potential as a therapeutic agent for various disorders, such as anxiety and depression. In biochemistry research, 1-(2-ethylbutanoyl)-4-(4-methylbenzyl)piperazine has been used as a tool to study protein-ligand interactions and enzyme kinetics.
特性
IUPAC Name |
2-ethyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-17(5-2)18(21)20-12-10-19(11-13-20)14-16-8-6-15(3)7-9-16/h6-9,17H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYBZNFJPDRLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-[4-(4-methylbenzyl)piperazin-1-yl]butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4850515.png)
![N-(2,4-dichlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4850524.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4850531.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenoxyacetamide](/img/structure/B4850542.png)
![2,4,6-trimethyl-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}benzenesulfonamide](/img/structure/B4850544.png)

![N~1~-(2-fluorophenyl)-N~2~-{[3-(trifluoromethyl)phenyl]sulfonyl}glycinamide](/img/structure/B4850570.png)
![isopropyl 2-{[({4-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4850583.png)
![2-[(4-allyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4850585.png)
![isopropyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B4850591.png)
![ethyl 7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4850593.png)
![2-(butylthio)-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4850598.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4850604.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4850620.png)